molecular formula C9H14N2O B13705419 3-(1-Methyl-3-piperidyl)-3-oxopropanenitrile

3-(1-Methyl-3-piperidyl)-3-oxopropanenitrile

Katalognummer: B13705419
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: CEFSYLDTGHIKJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32876674 is a chemical compound with unique properties that have garnered significant interest in various scientific fields This compound is known for its potential applications in chemistry, biology, medicine, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876674 involves several steps, including the use of specific reagents and reaction conditions. One common method involves the use of a two-step tangential-flow filtration (TFF) process. This method includes an additional ethanol removal step prior to the particle fusion process, which helps in improving the properties of the compound .

Industrial Production Methods: In industrial settings, the production of MFCD32876674 is optimized to ensure high yield and purity. The two-step TFF method is employed to enhance the stability, transfection efficiency, and in vivo distribution of the compound. This method has shown significant improvements in the properties of MFCD32876674, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: MFCD32876674 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD32876674 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of MFCD32876674 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated products, while reduction reactions can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

MFCD32876674 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various reactions and as a catalyst in certain processes. In biology, it has potential applications in drug delivery and gene therapy due to its ability to form stable complexes with biological molecules. In medicine, MFCD32876674 is being explored for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is used in the production of advanced materials and nanotechnology .

Wirkmechanismus

The mechanism of action of MFCD32876674 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved in the action of MFCD32876674 are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Compounds similar to MFCD32876674 include other chemical entities with comparable structures and properties. These compounds may share similar functional groups and reactivity patterns, making them useful for comparative studies.

Uniqueness: While similar compounds may exhibit some of these properties, MFCD32876674’s specific characteristics make it particularly valuable for certain applications .

Conclusion

MFCD32876674 is a versatile compound with significant potential in various scientific and industrial applications Its unique properties, coupled with its ability to undergo diverse chemical reactions, make it a valuable tool for researchers and industry professionals

Eigenschaften

Molekularformel

C9H14N2O

Molekulargewicht

166.22 g/mol

IUPAC-Name

3-(1-methylpiperidin-3-yl)-3-oxopropanenitrile

InChI

InChI=1S/C9H14N2O/c1-11-6-2-3-8(7-11)9(12)4-5-10/h8H,2-4,6-7H2,1H3

InChI-Schlüssel

CEFSYLDTGHIKJA-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC(C1)C(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.